4-fluoro-N-(pyridin-4-yl)benzamide
Description
Contextualization within Benzamide-Containing Chemical Entities in Medicinal Chemistry Research
Benzamides are a well-established and significant class of compounds in medicinal chemistry, recognized for their wide range of biological activities. ontosight.ai This structural motif is present in numerous approved drugs and clinical candidates. The versatility of the benzamide (B126) scaffold allows for a high degree of structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Historically, research into benzamide derivatives has led to the discovery of compounds with applications as antiemetics, antipsychotics, and gastroprokinetic agents. More recently, the focus has expanded to include their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov This broad spectrum of activity makes the benzamide core a privileged structure in drug discovery.
The academic interest in specific benzamide derivatives often stems from their ability to interact with various biological targets, such as enzymes and receptors. evitachem.com For instance, certain benzamide derivatives have been investigated as inhibitors of protein kinases, a family of enzymes crucial in cellular signaling pathways that are often dysregulated in diseases like cancer. mdpi.com
Rationale for Investigating 4-fluoro-N-(pyridin-4-yl)benzamide as a Research Compound
The investigation into 4-fluoro-N-(pyridin-4-yl)benzamide is driven by the unique combination of its structural features. The fluorine atom at the 4-position of the benzoyl group can significantly influence the compound's properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. evitachem.com
The synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide is typically achieved through an amide coupling reaction between 4-fluorobenzoyl chloride and 4-aminopyridine (B3432731). This straightforward synthesis allows for the accessible production of the compound for research purposes. evitachem.com
Overview of Current Academic Research Trajectories for 4-fluoro-N-(pyridin-4-yl)benzamide
While specific, in-depth biological activity data for 4-fluoro-N-(pyridin-4-yl)benzamide itself is not extensively reported in publicly available literature, the research trajectories for this compound can be inferred from studies on structurally related molecules. The primary areas of investigation for compounds with similar scaffolds include oncology, inflammation, and infectious diseases.
Research on derivatives such as 4-(pyridin-4-yloxy)benzamides has shown promising results in cancer research. For example, a series of these derivatives demonstrated effective inhibitory activity against several cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov One of the most potent compounds from this series exhibited significant activity with IC50 values in the low micromolar range. nih.gov
Furthermore, other benzamide derivatives incorporating a pyridine (B92270) ring have been evaluated for their fungicidal and insecticidal properties. nih.gov A study on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) revealed significant fungicidal activity against a panel of eight fungi. nih.gov
Given these findings for related compounds, it is hypothesized that 4-fluoro-N-(pyridin-4-yl)benzamide may also exhibit valuable biological activities. Future research will likely focus on the synthesis of a broader range of derivatives and the comprehensive biological evaluation of this compound against a variety of therapeutic targets. The exploration of its potential as an enzyme inhibitor, particularly against kinases, remains a promising avenue for investigation.
Properties
IUPAC Name |
4-fluoro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMZMSGLJJFLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303358 | |
| Record name | 4-Fluoro-N-4-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113204-25-4 | |
| Record name | 4-Fluoro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113204-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-4-pyridinylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Fluoro N Pyridin 4 Yl Benzamide
Established Synthetic Pathways for 4-fluoro-N-(pyridin-4-yl)benzamide
The most common and direct route for the synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide involves the formation of an amide bond between a carboxylic acid derivative and an amine.
Precursor Synthesis and Reactant Selection
The key precursors for the synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide are 4-fluorobenzoyl chloride and 4-aminopyridine (B3432731).
4-Fluorobenzoyl chloride is a commercially available acyl halide. It can be prepared from 4-fluorotoluene (B1294773) through a two-step process involving chlorination under UV irradiation to form 4-fluorotrichlorotoluene, followed by a hydrolysis reaction catalyzed by a mixture of ferric chloride and zinc chloride.
4-Aminopyridine is also a readily available reagent. It serves as the amine component in the amidation reaction.
A general representation of the primary reactants is provided in the table below.
| Reactant Name | Chemical Structure | Role in Synthesis |
| 4-Fluorobenzoyl chloride | F-C₆H₄-COCl | Acylating agent |
| 4-Aminopyridine | C₅H₆N₂ | Amine nucleophile |
Amidation and Condensation Reactions in 4-fluoro-N-(pyridin-4-yl)benzamide Formation
The formation of the amide linkage in 4-fluoro-N-(pyridin-4-yl)benzamide is achieved through a nucleophilic acyl substitution reaction, specifically an amidation or condensation reaction. The most frequently employed method is the Schotten-Baumann reaction, where the acyl chloride (4-fluorobenzoyl chloride) reacts with the amine (4-aminopyridine).
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The general reaction is as follows:
F-C₆H₄-COCl + C₅H₆N₂ → F-C₆H₄-CONH-C₅H₄N + HCl
Optimization of Reaction Conditions and Yield
The yield of 4-fluoro-N-(pyridin-4-yl)benzamide is highly dependent on the optimization of various reaction parameters. While specific, detailed optimization studies for this exact compound are not extensively published, general principles of amidation and data from similar reactions provide valuable insights.
Solvent: The choice of solvent is crucial. Aprotic solvents such as toluene, ethyl acetate (B1210297), and dichloromethane (B109758) (DCM) are commonly used. researchgate.net The reaction is often carried out under reflux conditions to ensure a sufficient reaction rate. researchgate.netmdpi.com
Base: A variety of bases can be employed to scavenge the HCl produced during the reaction. Tertiary amines like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) are frequently used. Pyridine (B92270) itself can also act as both a solvent and a base.
Temperature: The reaction temperature is another critical factor. While some reactions proceed at room temperature, heating under reflux is often necessary to achieve a good yield in a reasonable timeframe.
Yield: Under optimized conditions, the synthesis of similar benzamide (B126) derivatives can achieve high yields, often exceeding 80% and in some cases reaching up to 95%. researchgate.net For instance, the synthesis of related N-substituted benzamides has reported yields ranging from 60% to 85%. mdpi.comnanobioletters.com
The table below summarizes typical reaction conditions for the synthesis of benzamides.
| Parameter | Typical Conditions |
| Solvent | Toluene, Ethyl Acetate, Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), Pyridine |
| Temperature | Room Temperature to Reflux |
| Reported Yields (for similar compounds) | 60-95% |
Novel Approaches in 4-fluoro-N-(pyridin-4-yl)benzamide Synthesis
In addition to the traditional Schotten-Baumann reaction, modern synthetic methodologies are being explored to improve efficiency, selectivity, and the environmental footprint of the synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide.
Application of Catalytic Systems (e.g., Palladium-Catalyzed C-N Coupling)
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. Palladium-catalyzed amination, in particular, offers a versatile alternative for the synthesis of N-aryl amides. nih.govnih.gov While a specific application to 4-fluoro-N-(pyridin-4-yl)benzamide is not extensively documented with yield data, the general principles are applicable.
Ruthenium-catalyzed amination of aminopyridines has also been reported, providing a novel strategy for the functionalization of the pyridine ring. nih.gov These catalytic systems can potentially offer milder reaction conditions and broader substrate scope compared to traditional methods.
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide, several green approaches can be considered.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields in shorter reaction times and with reduced side products. organic-chemistry.orgsemanticscholar.org The microwave-assisted synthesis of amides and related heterocyclic compounds has been successfully demonstrated, suggesting its potential applicability for the preparation of 4-fluoro-N-(pyridin-4-yl)benzamide.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. The use of water or glycerol (B35011) as a solvent for the synthesis of benzamide derivatives has been explored. researchgate.netmdpi.com For instance, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been achieved in excellent yields using glycerol as a green solvent. mdpi.com
Derivatization Strategies for 4-fluoro-N-(pyridin-4-yl)benzamide Analogs
The core structure of 4-fluoro-N-(pyridin-4-yl)benzamide offers multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry campaigns. Derivatization strategies typically focus on altering the substituents on both the benzoyl and pyridine rings to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
Design Principles for Structural Variations
The design of new analogs of 4-fluoro-N-(pyridin-4-yl)benzamide is guided by several key principles aimed at optimizing the molecule's interaction with its biological target and improving its drug-like properties.
One fundamental design principle is bioisosterism , where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. For instance, the fluorine atom on the benzoyl ring, which is known to improve metabolic stability and binding affinity, could be repositioned or replaced with other halogen atoms or small electron-withdrawing groups to fine-tune electronic effects and interactions with the target protein.
Linker modification between the benzoyl and pyridinyl moieties is also a viable strategy. While the amide bond is relatively rigid, introducing different linkers can alter the distance and relative orientation of the two aromatic rings, potentially leading to improved binding to the target.
Finally, fragment-based drug design (FBDD) principles can be applied. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. In the context of 4-fluoro-N-(pyridin-4-yl)benzamide, either the 4-fluorobenzoyl or the 4-aminopyridine fragment could serve as a starting point for building new derivatives.
Table 1: Design Principles for Structural Variations of 4-fluoro-N-(pyridin-4-yl)benzamide
| Design Principle | Area of Modification | Rationale |
| Bioisosterism | Benzoyl Ring | Replace the 4-fluoro substituent with other halogens (Cl, Br) or small electron-withdrawing groups (CN, CF3) to modulate electronic properties and binding interactions. |
| Pyridine Ring Modification | Pyridine Ring | Alter the position of the nitrogen atom or introduce substituents to modify hydrogen bonding capacity, solubility, and target engagement. |
| Linker Modification | Amide Bond | Introduce alternative linkers to vary the distance and orientation between the two aromatic rings for optimized binding. |
| Conformational Control | Overall Structure | Introduce bulky groups or rigid linkers to restrict conformational flexibility and lock the molecule in a bioactive conformation. |
| Fragment-Based Growth | Benzoyl or Pyridine Moiety | Use one of the core fragments as a starting point to build new interactions with the target protein. |
Library Synthesis and High-Throughput Approaches for Derivatives
The efficient exploration of the chemical space around the 4-fluoro-N-(pyridin-4-yl)benzamide scaffold is facilitated by library synthesis and high-throughput screening (HTS) techniques. These approaches allow for the rapid generation and evaluation of a large number of analogs.
Combinatorial chemistry and parallel synthesis are powerful tools for creating libraries of related compounds. In a typical parallel synthesis approach, a common intermediate is reacted with a diverse set of building blocks to generate a library of final products. For example, 4-fluorobenzoyl chloride can be reacted with a library of substituted aminopyridines to produce a wide range of N-(pyridin-yl)benzamide derivatives.
Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification of the final products. In this method, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. After the synthesis is complete, the final product is cleaved from the resin. This approach is well-suited for the automated synthesis of large compound libraries.
An iterative analog library approach is often employed, where the results from the screening of an initial small library are used to guide the design and synthesis of a second, more focused library. This iterative process of synthesis and screening allows for the rapid optimization of lead compounds.
Once a library of 4-fluoro-N-(pyridin-4-yl)benzamide analogs has been synthesized, high-throughput screening is used to evaluate their biological activity. This involves testing the compounds in automated, miniaturized assays that can measure their effect on a specific biological target or cellular process. The data generated from HTS can be used to identify hits and build structure-activity relationships, which in turn inform the next round of analog design.
Table 2: Illustrative Library of 4-fluoro-N-(pyridin-4-yl)benzamide Derivatives and Hypothetical Screening Data
| Compound ID | R1 (Benzoyl Ring) | R2 (Pyridine Ring) | Molecular Weight | LogP (Calculated) | IC50 (µM) |
| Parent | 4-F | H | 216.21 | 2.1 | 10.5 |
| Analog-001 | 4-Cl | H | 232.66 | 2.6 | 8.2 |
| Analog-002 | 4-Br | H | 277.11 | 2.8 | 7.5 |
| Analog-003 | 4-F | 2-CH3 | 230.24 | 2.4 | 12.1 |
| Analog-004 | 4-F | 3-OH | 232.21 | 1.8 | 5.3 |
| Analog-005 | 3,4-diF | H | 234.20 | 2.2 | 9.8 |
Molecular Mechanisms of Action and Biological Target Elucidation for 4 Fluoro N Pyridin 4 Yl Benzamide
Identification and Validation of Primary Molecular Targets (e.g., Succinate (B1194679) Dehydrogenase)
Research indicates that a primary molecular target for 4-fluoro-N-(pyridin-4-yl)benzamide is Succinate Dehydrogenase (SDH). smolecule.com SDH is a crucial enzyme complex involved in both the citric acid cycle and the electron transport chain, playing a vital role in cellular energy metabolism. smolecule.comnih.gov By inhibiting SDH, this compound disrupts the production of ATP, leading to significant cellular consequences, including antifungal effects against pathogens like Valsa mali and Sclerotinia sclerotiorum. smolecule.com
The validation of SDH as a primary target often involves a combination of techniques, including enzyme kinetics, in vitro assays, and computational molecular docking studies that predict the binding interactions between the compound and the enzyme's active site. smolecule.com
Enzyme Inhibition Kinetics and Binding Affinity Assessments
The inhibitory effect of 4-fluoro-N-(pyridin-4-yl)benzamide on its target is quantifiable through enzyme inhibition kinetics. smolecule.com Studies have reported an effective concentration (EC50) value of 0.58 mg/L for its antifungal activity, which is a direct consequence of SDH inhibition. smolecule.com The presence of a fluorine atom in the benzamide (B126) structure can significantly enhance its binding affinity to molecular targets. evitachem.comnih.gov This is often attributed to the formation of favorable interactions, such as hydrogen bonds and halogen bonds, within the binding site. evitachem.comnih.gov
The assessment of how different concentrations of the compound affect enzyme activity is a cornerstone of these studies. smolecule.com While specific IC50 and Ki values for 4-fluoro-N-(pyridin-4-yl)benzamide against SDH are not widely published, the general methodology involves measuring the rate of the enzymatic reaction in the presence of varying inhibitor concentrations to determine these kinetic parameters. nih.gov
Table 1: Reported Biological Activity of 4-fluoro-N-(pyridin-4-yl)benzamide
| Parameter | Value | Target Organisms | Primary Molecular Target |
|---|---|---|---|
| EC50 | 0.58 mg/L | Valsa mali, Sclerotinia sclerotiorum | Succinate Dehydrogenase (SDH) |
Data sourced from reference smolecule.com
Receptor Binding Profiling and Selectivity Studies
While much of the focus has been on its enzymatic inhibition, the benzamide scaffold is known to interact with a variety of receptors. ontosight.aimedchemexpress.com Therefore, comprehensive receptor binding profiling is essential to understand the full spectrum of its biological effects and to assess its selectivity. Selectivity is a critical aspect of drug development, as it minimizes off-target effects. nih.gov Allosteric modulators, in particular, can offer higher selectivity compared to orthosteric ligands because allosteric sites are less conserved across receptor subtypes. nih.govfrontiersin.org For 4-fluoro-N-(pyridin-4-yl)benzamide, further research is needed to establish a detailed profile of its binding to various receptors and to determine its selectivity for SDH over other enzymes and receptors.
Elucidation of Downstream Signaling Pathways and Cellular Responses
The inhibition of SDH by 4-fluoro-N-(pyridin-4-yl)benzamide triggers a cascade of downstream cellular events. A primary consequence is the disruption of the tricarboxylic acid (TCA) cycle, which leads to the accumulation of succinate, the substrate of SDH. nih.govnih.gov This metabolic bottleneck has profound effects on other interconnected pathways.
Key downstream effects of SDH inhibition include:
Impaired Pyrimidine Synthesis: The accumulation of succinate can allosterically inhibit other enzymes, leading to an impairment in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. nih.gov
Reduced Purine (B94841) Synthesis: SDH activity is also essential for maintaining the pool of purine nucleotides. Inhibition of SDH markedly attenuates de novo purine synthesis, which can significantly reduce cell proliferation. nih.gov
Disrupted Cellular Energy Metabolism: As a component of the electron transport chain, SDH inhibition directly curtails the cell's ability to produce ATP, leading to energy depletion. smolecule.com
These disruptions in fundamental cellular processes collectively contribute to the observed antifungal and potential anti-proliferative effects of the compound. smolecule.comnih.gov
Analysis of Binding Modes: Orthosteric versus Allosteric Interactions
Understanding whether an inhibitor binds to the active site (orthosteric) or a secondary site (allosteric) is crucial for drug design and development. frontiersin.orgnih.gov
Orthosteric inhibitors directly compete with the natural substrate for binding to the enzyme's active site. nih.gov
Allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its activity. nih.govnih.gov
Computational molecular docking studies are often employed to predict the binding mode of inhibitors like 4-fluoro-N-(pyridin-4-yl)benzamide. smolecule.com These studies can help visualize how the compound fits within the enzyme's structure. Given that SDH inhibitors can act via both orthosteric and allosteric mechanisms, specific structural biology studies (e.g., X-ray crystallography) on the complex of SDH with 4-fluoro-N-(pyridin-4-yl)benzamide would be required for definitive assignment of its binding mode.
Multi-Targeting Potential of 4-fluoro-N-(pyridin-4-yl)benzamide and its Derivatives
The benzamide chemical scaffold is a versatile structure found in many biologically active compounds, suggesting that 4-fluoro-N-(pyridin-4-yl)benzamide and its derivatives may interact with multiple targets. ontosight.aimedchemexpress.comontosight.ai This multi-targeting potential can be advantageous for treating complex diseases.
Derivatives of this compound have shown a range of biological activities:
PI3K/mTOR Inhibition: A derivative, N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274), has been identified as a highly potent dual inhibitor of PI3K and mTOR, key proteins in a signaling pathway that is often hyperactivated in cancers like acute myeloid leukemia. nih.govresearchgate.net
Glycine (B1666218) Transporter Inhibition: Novel benzamide derivatives containing a 4-pyridin-2-ylpiperidine sulfonamide structure have been developed as potent and selective inhibitors of the glycine transporter 1 (GlyT1), a target for neurological and psychiatric disorders. nih.gov
General Antimicrobial and Anticancer Activity: The broader class of benzamides has been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects, indicating a wide range of potential targets. ontosight.aiontosight.ai
Table 2: Bioactivity of Selected Derivatives
| Derivative Name/Class | Primary Target(s) | Potential Therapeutic Area |
|---|---|---|
| N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) | PI3K/mTOR | Acute Myeloid Leukemia |
| N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides | Glycine Transporter 1 (GlyT1) | Neurological/Psychiatric Disorders |
Data sourced from references nih.govresearchgate.netnih.gov
This evidence underscores the potential of 4-fluoro-N-(pyridin-4-yl)benzamide as a lead compound for the development of new therapeutic agents targeting a variety of diseases. evitachem.com
Preclinical Biological Evaluation of 4 Fluoro N Pyridin 4 Yl Benzamide in Vitro and Non Human in Vivo Models
Cell-Based Assays for Efficacy and Potency
Inhibition of Cellular Processes (e.g., Fungal Growth Inhibition, Kinase Activity)
Fungal Growth Inhibition: The primary documented cellular process inhibited by 4-fluoro-N-(pyridin-4-yl)benzamide is fungal growth. The compound is reported to act as an inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the citric acid cycle and mitochondrial electron transport chain. nih.gov By disrupting this enzyme, the compound interferes with cellular energy metabolism, leading to an antifungal effect. This mechanism is a target for a class of fungicides known as SDHIs.
Kinase Activity: Despite the common practice of screening compounds against kinase panels to determine potential therapeutic utility and off-target effects, there is no specific, publicly available data detailing the inhibitory activity of 4-fluoro-N-(pyridin-4-yl)benzamide against a panel of protein kinases. While studies on related benzamide (B126) structures show varied kinase inhibition profiles, these cannot be directly extrapolated to the subject compound. nih.govnih.govoncolines.com
Functional Assays in Relevant Cell Lines (e.g., Cancer Cell Lines, Pathogen Cultures)
Pathogen Cultures: In functional assays using pathogen cultures, 4-fluoro-N-(pyridin-4-yl)benzamide has demonstrated efficacy against specific fungal pathogens. nih.gov The compound has been tested against Valsa mali, the causative agent of apple tree canker, and Sclerotinia sclerotiorum, a plant pathogenic fungus with a wide host range. The reported median effective concentration (EC50) value against these fungi is 0.58 mg/L, indicating significant potency in these specific pathogen cultures. nih.gov
Cancer Cell Lines: While general benzamide and pyridinyl-benzamide derivatives have been evaluated for anticancer effects in various cell lines, specific data on the functional effects of 4-fluoro-N-(pyridin-4-yl)benzamide in cancer cell lines are not available in the reviewed literature. nih.govresearchgate.net Therefore, its potency (e.g., IC50 values) and mechanism of action in cancer cells remain uncharacterized.
Animal Model Studies (Non-Human) for Pharmacological Effects
There is a notable absence of published non-human animal model studies for 4-fluoro-N-(pyridin-4-yl)benzamide.
Efficacy Assessment in Preclinical Disease Models (e.g., Antifungal Models)
No in vivo efficacy data from preclinical antifungal models (e.g., mouse models of systemic candidiasis or aspergillosis) for 4-fluoro-N-(pyridin-4-yl)benzamide are available in the public domain. Such studies would be essential to validate the in vitro antifungal activity and assess its potential as a therapeutic agent.
Pharmacodynamic Biomarker Evaluation in Animal Models
Consistent with the lack of in vivo studies, there is no information regarding the evaluation of pharmacodynamic biomarkers for 4-fluoro-N-(pyridin-4-yl)benzamide in animal models. These studies would be necessary to measure the engagement of the compound with its target (SDH) in a living organism and to guide dose selection for further studies.
Investigation of Off-Target Interactions and Selectivity in Preclinical Systems
A critical component of preclinical evaluation is determining a compound's selectivity. For 4-fluoro-N-(pyridin-4-yl)benzamide, there is no available data from broad screening panels (such as kinase or receptor panels) to comprehensively assess its off-target interactions and selectivity profile. While its primary target is suggested to be SDH, its activity against other enzymes or receptors has not been publicly documented.
Comparative Biological Activity of 4-fluoro-N-(pyridin-4-yl)benzamide Analogs
The biological activity of N-(pyridin-4-yl)benzamide analogs has been explored across various therapeutic areas, including cancer, cardiovascular disease, and infectious diseases. The core structure, consisting of a benzamide group linked to a pyridine (B92270) ring, serves as a versatile scaffold for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on this class of compounds have revealed key insights into the molecular features that govern their biological effects.
Anticancer Activity:
A significant area of investigation for N-(pyridin-4-yl)benzamide analogs has been their potential as anticancer agents. Research has demonstrated that substitutions on both the benzoyl and pyridine rings can profoundly influence their cytotoxic and enzyme-inhibitory activities.
For instance, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC). nih.gov Within this series, compounds featuring a nitro group on the benzamide ring exhibited notable cytotoxicity, particularly against the HT29 cell line. nih.gov The position of the nitro group was found to be a critical determinant of activity, with the meta-substituted analog demonstrating superior potency. nih.gov In contrast, methoxy-substituted derivatives showed better activity against the SKNMC cell line. nih.gov
The following table summarizes the in vitro cytotoxic activity of selected N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analogs.
| Compound ID | Benzamide Substitution | Cell Line | IC50 (µM) |
| 4g | 3-Nitro | HT29 | - |
| 4h | 4-Nitro | HT29 | - |
| 4i | 2-Nitro | HT29 | - |
| 4j | 2-Methoxy | SKNMC | - |
| 4k | 3-Methoxy | SKNMC | - |
| 4l | 4-Methoxy | SKNMC | - |
| Doxorubicin | - | PC3 | - |
| Doxorubicin | - | HT29 | - |
| Doxorubicin | - | SKNMC | - |
Note: Specific IC50 values for all compounds were not consistently provided in the source material, but their relative activities were discussed.
Enzyme Inhibitory Activity:
N-(pyridin-4-yl)benzamide analogs have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
ROCK1 Inhibition: A study focused on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase 1 (ROCK1), a target for cardiovascular diseases. peerj.com A dataset of 42 analogs was used to establish a 3D-QSAR model, which highlighted the importance of substitutions at different positions for inhibitory activity. peerj.com The co-crystallized structure of one inhibitor with ROCK1 revealed key interactions with the hinge loop of the kinase domain, a common feature for many kinase inhibitors. peerj.com
Lipoxygenase Inhibition: The aforementioned series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives was also tested for inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). nih.gov In this assay, methoxylated derivatives were the most potent inhibitors, with the ortho-substituted analog being particularly active. nih.gov Halogenated derivatives also showed inhibitory activity, with the position of the substituent influencing potency. nih.govbrieflands.com Specifically, a fluorine atom at the para position was more effective than a chlorine atom at the same position. brieflands.com
The table below presents the 15-LOX-1 inhibitory activity of selected analogs.
| Compound ID | Benzamide Substitution | % Inhibition (at 100 µM) |
| 4j | 2-Methoxy | - |
| 4k | 3-Methoxy | - |
| 4l | 4-Methoxy | - |
| - | 4-Fluoro | - |
| - | 4-Chloro | - |
| Quercetin (Reference) | - | - |
Note: Specific percentage inhibition values were not consistently provided for all compounds in the source material.
Antimicrobial Activity:
The N-benzamide scaffold is present in numerous compounds with antimicrobial properties. nanobioletters.com A series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety was synthesized and evaluated for their fungicidal and insecticidal activities. nih.gov Several of these compounds demonstrated good fungicidal activity against a panel of eight fungi at a concentration of 50 mg/L. nih.gov Notably, one analog exhibited superior inhibitory activity against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. nih.gov In terms of insecticidal activity, some compounds showed high larvicidal activity against mosquito larvae. nih.gov
The following table summarizes the biological activity of selected benzamide analogs with pyridine-linked 1,2,4-oxadiazole.
| Compound ID | R Group | Fungicidal Activity (% inhibition at 50 mg/L against Botrytis cinereal) | Larvicidal Activity (% mortality at 10 mg/L against mosquito larvae) |
| 7h | - | 90.5 | - |
| 7a | - | - | 100 |
| Fluxapyroxad (Reference) | - | 63.6 | - |
Note: The specific 'R' group for each compound ID was not detailed in a manner suitable for this table.
Computational and Chemoinformatic Investigations of 4 Fluoro N Pyridin 4 Yl Benzamide
Molecular Docking Studies and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as 4-fluoro-N-(pyridin-4-yl)benzamide, might interact with a biological target at the molecular level.
Molecular docking simulations would be employed to predict the binding mode of 4-fluoro-N-(pyridin-4-yl)benzamide within the active site of a target protein. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for ligand recognition and affinity. The fluorine atom in 4-fluoro-N-(pyridin-4-yl)benzamide could potentially enhance binding affinity through halogen bonding. evitachem.com
For instance, in studies of similar N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors targeting Rho-associated kinase-1 (ROCK1), docking studies revealed critical hydrogen bond interactions with hinge loop residues (like Met156) and the catalytic lysine (B10760008) (Lys105). nih.govpeerj.com A similar analysis for 4-fluoro-N-(pyridin-4-yl)benzamide would involve docking it into the active site of a relevant target to identify its putative binding pose and key intermolecular interactions.
Table 1: Illustrative Example of Predicted Interactions for a Similar Scaffold This table demonstrates the type of data generated from molecular docking, using a related compound as an example.
| Compound Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |
| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | Met156, Lys105 | Hydrogen Bond |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While no specific virtual screening studies using 4-fluoro-N-(pyridin-4-yl)benzamide as a query have been identified, this compound could serve as a starting point or a fragment in such a screening campaign. Its core structure, the N-(pyridin-4-yl)benzamide scaffold, could be used to search for other molecules with similar features that might bind to the same target. Reverse virtual screening could also be employed to predict potential biological targets for this compound. frontiersin.org
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex, providing insights that are not available from static docking poses.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds. While no specific QSAR models for 4-fluoro-N-(pyridin-4-yl)benzamide have been found, the following subsections describe common QSAR techniques that could be applied.
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. To build a CoMFA model for a series of analogues of 4-fluoro-N-(pyridin-4-yl)benzamide, the molecules would be aligned based on a common substructure. Then, steric and electrostatic fields would be calculated at various grid points surrounding the molecules. Statistical methods, such as partial least squares (PLS), are then used to derive a correlation between the field values and the biological activities.
For a series of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, a CoMFA model was successfully generated with good predictive ability. nih.gov The results of such an analysis are often visualized as contour maps, which indicate regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thus guiding the design of more potent analogues.
CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can sometimes provide a more detailed understanding of the structure-activity relationship than CoMFA.
Similar to CoMFA, a CoMSIA model for derivatives of 4-fluoro-N-(pyridin-4-yl)benzamide would involve aligning the compounds and calculating the similarity indices at various grid points. The resulting contour maps would highlight the importance of different physicochemical properties for biological activity. A study on N-ethyl-4-(pyridin-4-yl)benzamide derivatives also successfully employed CoMSIA to build a predictive model. nih.gov
Table 2: Illustrative Statistical Parameters for 3D-QSAR Models of a Similar Scaffold This table shows the type of statistical validation data generated for CoMFA and CoMSIA models, using a related compound series as an example. nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA | 0.774 | 0.965 | 0.703 |
| CoMSIA | 0.676 | 0.949 | 0.548 |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in a Preclinical Context
In the realm of preclinical drug discovery, the evaluation of a compound's ADME properties is a critical step in assessing its potential as a therapeutic agent. For the compound 4-fluoro-N-(pyridin-4-yl)benzamide, computational, or in silico, methods provide initial insights into its pharmacokinetic profile. These predictive models utilize the chemical structure of the molecule to estimate its behavior within a biological system.
While specific, experimentally derived ADME data for 4-fluoro-N-(pyridin-4-yl)benzamide is not extensively available in the public domain, its properties can be predicted using various computational models. These predictions are based on its structural features, such as the presence of a fluorine atom, a benzamide (B126) group, and a pyridine (B92270) moiety. For instance, the compound is generally predicted to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but to have poor solubility in water. evitachem.com This characteristic is crucial as it influences the compound's absorption and distribution. The stability of the molecule is generally considered to be stable under normal laboratory conditions, though the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions. evitachem.com
A related study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds included ADME/Tox predictions for newly designed molecules, highlighting the importance of such assessments in this chemical class. nih.gov For other structurally similar compounds, such as certain N-(substituted)-5-fluoro-4-imino-3-methyl-2-oxo-3,4-dihydropyrimidine-1(2H)-carboxamides, computational tools are regularly employed to predict ADME properties. nih.gov These analyses typically involve the calculation of various molecular descriptors that correlate with specific pharmacokinetic parameters.
Predicted Physicochemical and ADME Properties of 4-fluoro-N-(pyridin-4-yl)benzamide
| Property | Predicted Value/Characteristic | Implication in a Preclinical Context |
| Molecular Formula | C12H9FN2O | Foundational for all computational predictions. |
| Molecular Weight | 216.21 g/mol | Influences diffusion and transport across biological membranes. |
| Solubility | Poor in water, soluble in DMSO | May impact oral bioavailability and formulation strategies. |
| Chemical Stability | Stable, but amide bond can hydrolyze | Potential for degradation in certain physiological environments. |
This table is generated based on general predictions for compounds of this class and available data for 4-fluoro-N-(pyridin-4-yl)benzamide. evitachem.com
Quantum Chemical Calculations (e.g., DFT, Hirshfeld Surface Analysis)
Quantum chemical calculations offer a microscopic view of the electronic structure and properties of a molecule, which can be invaluable in understanding its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a prominent computational method used for this purpose.
For compounds structurally related to 4-fluoro-N-(pyridin-4-yl)benzamide, DFT calculations have been successfully applied to analyze their molecular geometry, vibrational frequencies, and electronic properties. For example, a study on 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide utilized DFT to explore its molecular structure and electronic states. eurjchem.com Similarly, research on other pyridine derivatives has employed DFT to elucidate structure-activity relationships. nih.govnih.gov
Hirshfeld surface analysis is another powerful computational tool that complements DFT by providing a visual and quantitative assessment of intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the packing of molecules in the solid state and can inform on properties like solubility and stability. For instance, in studies of other benzamide derivatives, Hirshfeld surface analysis has been used to detail the nature and extent of hydrogen bonding and other non-covalent interactions. eurjchem.com
While specific DFT and Hirshfeld surface analysis studies dedicated solely to 4-fluoro-N-(pyridin-4-yl)benzamide are not readily found in the surveyed literature, the established use of these methods for analogous compounds underscores their importance. Such calculations would provide detailed insights into the bond lengths, bond angles, and charge distribution of 4-fluoro-N-(pyridin-4-yl)benzamide. For example, the carbon-fluorine bond length is a key parameter that can be precisely calculated. evitachem.com
Key Predicted Structural and Electronic Parameters from a Hypothetical DFT Calculation
| Parameter | Predicted Information | Significance |
| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D conformation of the molecule. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack. |
| Hirshfeld Surface Intermolecular Contacts | Percentage contribution of different atom-atom contacts (e.g., H···H, C-H···O). | Quantifies the intermolecular forces governing the crystal packing. |
This table represents the type of data that would be generated from DFT and Hirshfeld surface analysis, based on studies of similar molecules. eurjchem.comnih.gov
Potential Applications and Therapeutic Relevance of 4 Fluoro N Pyridin 4 Yl Benzamide in Preclinical Research
Discussion of Potential Roles in Specific Disease Areas Based on Preclinical Evidence
Based on the preclinical evidence from analogous compounds, 4-fluoro-N-(pyridin-4-yl)benzamide may have potential roles in several disease areas, primarily centered around its likely activity as a kinase inhibitor.
Inflammatory Diseases:
A significant body of preclinical research points to the potential of benzamide (B126) derivatives as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov Inhibition of p38 MAPK is therefore a promising strategy for the treatment of chronic inflammatory diseases. nih.gov
Preclinical studies on various p38 MAPK inhibitors have demonstrated efficacy in models of inflammatory conditions. For instance, some inhibitors have shown the ability to attenuate disease severity in animal models of arthritis and other inflammatory diseases. researchgate.net The structural characteristics of 4-fluoro-N-(pyridin-4-yl)benzamide are consistent with those of other compounds that have been investigated as p38 MAPK inhibitors. researchgate.netnih.gov Therefore, it is plausible that this compound could exhibit anti-inflammatory properties by modulating the p38 MAPK pathway.
Table 1: Preclinical Evidence for p38 MAPK Inhibitors in Inflammatory Disease Models
| Compound Class | Preclinical Model | Key Findings |
| Pyridinyl imidazole (B134444) derivatives | Rodent models of arthritis | Reduction in joint inflammation and damage |
| Various small molecule inhibitors | In vitro human cell assays (PBMCs) | Potent inhibition of LPS-induced TNFα and IL-6 production. nih.gov |
| Natural products (e.g., Quercetin) | Rat tail puncture-induced IDD model | Protection of nucleus pulposus cells from apoptosis by inhibiting p38 MAPK-mediated autophagy. frontiersin.orgfrontiersin.org |
Cancer:
The dysregulation of kinase signaling pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. nih.gov Preclinical evidence for various benzamide derivatives suggests potential anti-cancer applications through several mechanisms.
Tubulin Inhibition: Some benzamide derivatives have been identified as potent and orally active tubulin inhibitors that target the colchicine (B1669291) binding site. acs.org These compounds disrupt microtubule dynamics, leading to mitotic blockade and apoptosis in cancer cells. acs.org A preclinical candidate from this class demonstrated robust in vivo antitumor efficacy and was able to overcome drug resistance in a paclitaxel-resistant xenograft model. acs.org
Histone Deacetylase (HDAC) Inhibition: N-substituted benzamide derivatives have been designed based on the structure of known HDAC inhibitors like Entinostat (MS-275). researchgate.net In preclinical studies, some of these synthetic derivatives displayed anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), leukemia (K562), and lung cancer (A549) cells. researchgate.net
Inhibition of ATP-Binding Cassette (ABC) Transporters: Overexpression of ABC transporters like ABCG2 can lead to multidrug resistance in cancer. A novel benzamide derivative, VKNG-2, was shown in preclinical studies to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter. nih.gov
p38 MAPK Inhibition in Cancer: The p38 MAPK pathway is also implicated in tumor progression and invasion. nih.gov Preclinical studies have shown that inhibiting p38 MAPK can reduce cancer cell growth and enhance the sensitivity of head and neck squamous cell carcinoma (HNSCC) cells to cisplatin (B142131), a common chemotherapeutic agent. nih.gov
Table 2: Preclinical Anti-Cancer Activity of Benzamide Derivatives
| Mechanism of Action | Compound Type | Preclinical Model | Key Findings |
| Tubulin Inhibition | Benzamide derivative (compound 48) | Xenograft models (including paclitaxel-resistant A549) | Significant antiproliferative activities, robust in vivo antitumor efficacies. acs.org |
| HDAC Inhibition | N-substituted benzamide derivatives | Human cancer cell lines (MCF-7, MDA-MB-231, K562, A549) | Displayed inhibitory activity comparable to the preclinical compound MS-275. researchgate.net |
| ABCG2 Inhibition | Benzamide derivative (VKNG-2) | Colon cancer cell line (S1-M1-80) | Reversed resistance to mitoxantrone (B413) and SN-38. nih.gov |
| p38 MAPK Inhibition | p38 MAPK inhibitor (SB202190) | HNSCC cell lines | Increased apoptosis and sensitized cancer cells to cisplatin treatment. nih.gov |
Neurodegenerative Diseases:
The p38 MAPK pathway is also implicated in the pathology of neurodegenerative conditions like Alzheimer's disease, where it is involved in processes such as tau phosphorylation, neuroinflammation, and synaptic dysfunction. nih.gov Preclinical studies using various p38 MAPK inhibitors have shown promise in models of neurological disorders, suggesting that they could be effective therapeutic agents. nih.govalzdiscovery.org While direct studies with 4-fluoro-N-(pyridin-4-yl)benzamide are lacking, its potential as a p38 MAPK inhibitor suggests it could be a candidate for investigation in this therapeutic area.
Pain:
Preclinical studies of a structurally related sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), have demonstrated analgesic and antiallodynic effects in a murine model of diabetic neuropathic pain. nih.gov This suggests that compounds with a 4-fluorophenyl moiety may have potential in pain management, although the mechanism for 4-FBS appears to involve serotonergic and opioidergic pathways rather than kinase inhibition. nih.gov
Exploration of Combination Therapies in Preclinical Models
The use of kinase inhibitors in combination with other therapeutic agents is a common strategy in preclinical and clinical development to enhance efficacy and overcome resistance. For a compound like 4-fluoro-N-(pyridin-4-yl)benzamide, with presumed kinase inhibitory activity, several combination approaches could be explored in preclinical models.
Combination with Chemotherapy: Preclinical studies have shown that p38 MAPK inhibitors can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin. nih.gov A potential preclinical investigation could involve combining 4-fluoro-N-(pyridin-4-yl)benzamide with standard-of-care chemotherapy in various cancer models to assess for synergistic effects.
Combination with other Kinase Inhibitors: Targeting multiple nodes in a signaling pathway or parallel pathways can be a powerful anti-cancer strategy. Preclinical models could be used to explore combinations of 4-fluoro-N-(pyridin-4-yl)benzamide with inhibitors of other kinases implicated in the target disease, such as inhibitors of the PI3K/Akt/mTOR pathway. researchgate.net
Combination with Immunotherapy: There is growing interest in the interplay between kinase signaling and the immune system. Preclinical studies could investigate whether 4-fluoro-N-(pyridin-4-yl)benzamide can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.
Repurposing Opportunities for 4-fluoro-N-(pyridin-4-yl)benzamide
Drug repurposing, the identification of new uses for existing or failed drug candidates, is an attractive strategy in drug discovery. oup.com For a compound like 4-fluoro-N-(pyridin-4-yl)benzamide, which is likely a kinase inhibitor, there are several potential repurposing opportunities that could be explored in preclinical studies.
Kinase inhibitors are known to have a range of targets, which can lead to their efficacy in diseases beyond their original intended indication. nih.gov For example, a kinase inhibitor developed for cancer might be repurposed for an inflammatory or fibrotic disease if its target kinase is also implicated in that pathology. nih.gov
Given the role of p38 MAPK in a wide array of cellular processes, a selective inhibitor of this kinase could be investigated in preclinical models of various diseases, including:
Cardiovascular diseases: p38 MAPK has been studied as a target in conditions like atherosclerosis. alzdiscovery.org
Viral diseases: Some kinase inhibitors have been shown to have antiviral activity by targeting host kinases that are required for viral replication. nih.gov
Fibrotic diseases: The transforming growth factor-beta (TGF-beta) pathway, which plays a key role in fibrosis, can be modulated by kinase inhibitors.
Challenges and Future Directions in Preclinical Drug Discovery
The preclinical development of kinase inhibitors, including potentially 4-fluoro-N-(pyridin-4-yl)benzamide, is fraught with challenges.
Selectivity and Off-Target Effects: Achieving selectivity for a specific kinase is a major hurdle, as the ATP-binding sites of many kinases are highly conserved. nih.gov Off-target effects can lead to toxicity and have been a reason for the failure of many kinase inhibitors in clinical trials. nih.gov For instance, some p38 MAPK inhibitors have faced challenges with hepatotoxicity and cardiotoxicity. nih.gov
Pharmacokinetics and Bioavailability: Achieving desirable pharmacokinetic properties, such as good oral bioavailability and appropriate tissue distribution, is critical. For CNS indications, the ability to cross the blood-brain barrier is a significant challenge.
Drug Resistance: The development of resistance to kinase inhibitors is a common problem in oncology. nih.gov Preclinical studies need to investigate potential resistance mechanisms and explore strategies to overcome them, such as combination therapies.
Translational Relevance of Preclinical Models: The predictive value of preclinical models is a constant challenge. It is crucial to use models that accurately recapitulate human disease to increase the likelihood of success in clinical trials. nih.gov
Future preclinical research on 4-fluoro-N-(pyridin-4-yl)benzamide should focus on first confirming its biological target(s) and mechanism of action. Subsequent studies should then systematically evaluate its efficacy and safety in relevant in vitro and in vivo models of disease, with a clear focus on addressing the common challenges associated with kinase inhibitor development.
Advanced Analytical Methodologies for Characterization and Quantification of 4 Fluoro N Pyridin 4 Yl Benzamide in Research
Spectroscopic Characterization (e.g., FT-IR, NMR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental in confirming the identity and structure of 4-fluoro-N-(pyridin-4-yl)benzamide. These techniques rely on the interaction of the molecule with electromagnetic radiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, N-(2,6-dimethylphenyl)-4-fluorobenzamide, shows characteristic peaks that can be extrapolated to predict the spectrum of 4-fluoro-N-(pyridin-4-yl)benzamide. rsc.org Key vibrational bands would include the N-H stretching of the amide group, C=O stretching of the amide, C-N stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.
Expected FT-IR Spectral Data for 4-fluoro-N-(pyridin-4-yl)benzamide
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide) | 1650 - 1690 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the fluorobenzoyl and pyridine (B92270) rings. The chemical shifts and coupling constants of these protons are influenced by their electronic environment, including the presence of the fluorine atom and the nitrogen atom in the pyridine ring. Data from similar structures like N-phenylbenzamide and 4-fluorobenzamide (B1200420) can help in assigning the proton signals. chemicalbook.comevitachem.com
¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling. The chemical shifts of the carbonyl carbon and the carbons of the aromatic rings are also diagnostic. rsc.org
Predicted ¹H and ¹³C NMR Data for 4-fluoro-N-(pyridin-4-yl)benzamide
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Amide N-H | 10.0 - 11.0 | Carbonyl (C=O) | 164 - 167 |
| Pyridyl Protons (α to N) | 8.5 - 8.7 | Fluorinated Benzene (C-F) | 160 - 165 (d, ¹JCF) |
| Pyridyl Protons (β to N) | 7.6 - 7.8 | Pyridyl Carbons (α to N) | 150 - 152 |
| Fluorobenzoyl Protons (ortho to C=O) | 7.9 - 8.1 | Pyridyl Carbons (β to N) | 114 - 116 |
| Fluorobenzoyl Protons (ortho to F) | 7.2 - 7.4 | Fluorobenzoyl Carbons (ortho to C=O) | 129 - 131 (d, ³JCF) |
| Fluorobenzoyl Carbons (ortho to F) | 115 - 117 (d, ²JCF) |
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of aromatic rings and the amide chromophore would result in characteristic absorption bands in the UV region, typically between 200 and 400 nm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-fluoro-N-(pyridin-4-yl)benzamide (molecular weight: 216.21 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 216. evitachem.commolport.com Common fragmentation pathways for benzamides involve cleavage of the amide bond, leading to characteristic fragment ions. nih.gov
Expected Mass Spectrometry Fragmentation for 4-fluoro-N-(pyridin-4-yl)benzamide
| Fragment Ion | m/z |
|---|---|
| [M]⁺ | 216 |
| [M - C₇H₄FO]⁺ (pyridyl amine fragment) | 94 |
| [C₇H₄FO]⁺ (fluorobenzoyl fragment) | 123 |
Chromatographic Techniques for Purity and Separation (e.g., HPLC)
Chromatographic methods are essential for assessing the purity of 4-fluoro-N-(pyridin-4-yl)benzamide and for separating it from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity determination and quantitative analysis. A reversed-phase HPLC method would be suitable for this compound. While a specific method for 4-fluoro-N-(pyridin-4-yl)benzamide is not detailed in the provided search results, a general approach can be outlined based on methods for similar compounds. bldpharm.comresearchgate.net
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water (with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the compound's maximum absorbance |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
The purity of a sample is determined by integrating the peak area of the main compound and any impurities, with the purity expressed as a percentage of the total area.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. While the crystal structure of 4-fluoro-N-(pyridin-4-yl)benzamide itself is not available in the provided search results, data for closely related structures, such as 4-fluoro-N-[2-(4-fluoro-benzoyl)hydrazine-1-carbonothioyl]benzamide and various benzamide (B126) derivatives, have been reported. nih.govnih.govnih.gov These studies reveal common structural motifs, such as intermolecular hydrogen bonding, which are also expected to be present in the crystal structure of the target compound.
Expected Crystallographic Data for 4-fluoro-N-(pyridin-4-yl)benzamide
| Parameter | Expected Value/Information |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Common space groups for organic molecules (e.g., P2₁/c, P-1) |
| Key Bond Lengths (Å) | C=O: ~1.23, C-N (amide): ~1.34, C-F: ~1.36 |
| Key Bond Angles (°) | Amide C-N-C: ~120-125 |
| Intermolecular Interactions | Hydrogen bonds involving the amide N-H and C=O groups, and potentially the pyridine nitrogen. π-π stacking between the aromatic rings. |
Bioanalytical Methods for Quantification in Biological Matrices (in vitro and non-human in vivo)
For in vitro and non-human in vivo studies, sensitive and selective bioanalytical methods are required to quantify 4-fluoro-N-(pyridin-4-yl)benzamide in complex biological matrices like plasma, tissue homogenates, or cell lysates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.govmdpi.com A method for quantifying 4-fluoro-N-(pyridin-4-yl)benzamide would involve:
Sample Preparation: Extraction of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. nih.gov
Chromatographic Separation: An HPLC or UHPLC system to separate the analyte from other components of the extracted sample.
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the analyte. This involves monitoring a specific precursor ion to product ion transition.
Typical LC-MS/MS Method Parameters for Bioanalysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile or methanol, followed by centrifugation. |
| LC Column | A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <3 µm). |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing 0.1% formic acid. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |
| MRM Transition | A specific transition for 4-fluoro-N-(pyridin-4-yl)benzamide would need to be determined (e.g., m/z 217 -> 123). |
| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound. |
In vitro studies on related benzamide derivatives have demonstrated their potential as enzyme inhibitors. researchgate.net For such studies, quantitative methods are essential to determine parameters like the half-maximal inhibitory concentration (IC₅₀). For example, in an enzyme inhibition assay, various concentrations of 4-fluoro-N-(pyridin-4-yl)benzamide would be incubated with the target enzyme, and the enzyme activity would be measured. The concentration of the compound that inhibits 50% of the enzyme activity is the IC₅₀ value.
Future Perspectives and Unaddressed Research Questions for 4 Fluoro N Pyridin 4 Yl Benzamide
Emerging Technologies and Methodologies Applicable to the Compound
The investigation of 4-fluoro-N-(pyridin-4-yl)benzamide and its derivatives can be significantly advanced by leveraging a suite of emerging technologies and methodologies. These approaches can provide deeper insights into its chemical properties, biological activities, and therapeutic potential.
Computational Modeling and In Silico Screening: Computational techniques are pivotal in modern drug discovery and can be extensively applied to 4-fluoro-N-(pyridin-4-yl)benzamide. researchgate.net Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of the compound with a wide range of biological targets, such as kinases and other enzymes. nih.gov Building on this, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of its analogs. nih.gov These models would help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent and selective derivatives. nih.gov
High-Throughput Screening (HTS): To explore the biological activity of 4-fluoro-N-(pyridin-4-yl)benzamide across a broad spectrum of potential targets, high-throughput screening (HTS) methodologies are invaluable. researchgate.net HTS allows for the rapid testing of the compound against large libraries of biological targets, including enzymes and receptors, to identify potential "hits." researchgate.net This can uncover novel therapeutic applications that may not be immediately obvious from its structural class alone.
Advanced Spectroscopic and Crystallographic Techniques: The synthesis and characterization of 4-fluoro-N-(pyridin-4-yl)benzamide and its derivatives can be enhanced by advanced analytical methods. Techniques such as 2D-NMR (COSY, HSQC, HMBC) and single-crystal X-ray diffraction can provide unambiguous structural confirmation and detailed insights into the molecule's three-dimensional conformation. nih.goveurjchem.com Furthermore, Hirshfeld surface analysis can be employed to study intermolecular interactions in the crystalline state, which is crucial for understanding its solid-state properties and potential for polymorphism. eurjchem.com
Radiolabeling for PET Imaging: The incorporation of a fluorine-18 (B77423) isotope ([¹⁸F]) into the structure of 4-fluoro-N-(pyridin-4-yl)benzamide could enable its use as a positron emission tomography (PET) tracer. ontosight.ai This would allow for non-invasive, in vivo imaging to study its pharmacokinetic profile, target engagement, and potential for diagnosing or monitoring diseases where its biological target is implicated. ontosight.ai
Identification of Knowledge Gaps in Preclinical Research
Despite its potential, significant knowledge gaps exist in the preclinical understanding of 4-fluoro-N-(pyridin-4-yl)benzamide. Addressing these is crucial for any future development efforts.
Undefined Pharmacological Profile: While the broader class of benzamides has been explored for various activities, the specific pharmacological profile of 4-fluoro-N-(pyridin-4-yl)benzamide remains largely uncharacterized. ontosight.ai There is a lack of comprehensive studies to determine its primary biological targets and its spectrum of activity.
Limited Structure-Activity Relationship (SAR) Data: The influence of the fluoro-substituent at the 4-position of the benzoyl ring and the N-(pyridin-4-yl) moiety on biological activity is not well-established. Systematic SAR studies are needed to understand how modifications to these parts of the molecule affect its potency, selectivity, and pharmacokinetic properties. nih.gov
Lack of In Vivo Efficacy and Pharmacokinetic Data: There is a dearth of information on the in vivo efficacy of 4-fluoro-N-(pyridin-4-yl)benzamide in relevant animal models for any potential therapeutic indication. Furthermore, its absorption, distribution, metabolism, and excretion (ADME) profile has not been reported, which is a critical component of preclinical development.
Unexplored Potential in Material Science: The potential application of 4-fluoro-N-(pyridin-4-yl)benzamide in materials science, due to its electronic and optical properties, has been suggested but remains unexplored. evitachem.com Research into its crystal engineering and potential for creating novel materials with specific functionalities is a significant knowledge gap.
Strategic Recommendations for Future Academic Investigations
To address the identified knowledge gaps and to fully explore the potential of 4-fluoro-N-(pyridin-4-yl)benzamide, the following strategic recommendations for future academic investigations are proposed:
Broad-Spectrum Biological Screening: A comprehensive screening of 4-fluoro-N-(pyridin-4-yl)benzamide against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in inflammatory and infectious diseases, should be undertaken. This will help to identify its primary mechanism of action and potential therapeutic areas.
Systematic Synthesis of Analogs and SAR Studies: A focused medicinal chemistry program should be initiated to synthesize a library of analogs of 4-fluoro-N-(pyridin-4-yl)benzamide. This should involve systematic modifications of the benzamide (B126) and pyridine (B92270) rings to establish a robust structure-activity relationship. nih.gov This will guide the optimization of the lead compound for improved potency and selectivity.
In-depth Preclinical Characterization: Once a primary biological target is identified, in-depth preclinical studies should be conducted. This includes in vitro assays to confirm target engagement and functional activity, followed by in vivo studies in appropriate animal models to assess efficacy. A comprehensive ADME profiling will also be essential.
Exploration of Novel Therapeutic Areas: Based on the biological screening results, novel therapeutic avenues should be explored. For instance, given that related benzamide derivatives have shown promise as glucokinase activators or inhibitors of the PI3K/mTOR pathway, these could be initial areas of investigation. nih.govnih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
